molecular formula C15H21ClN2O3S B2876676 N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797086-95-3

N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2876676
CAS No.: 1797086-95-3
M. Wt: 344.85
InChI Key: IIXHGJAOLIQQHF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide (CAS 1797086-95-3) is a synthetic organic compound with a molecular formula of C 15 H 21 ClN 2 O 3 S and a molecular weight of 344.9 g/mol . This chemical features an azetidine ring, a four-membered nitrogen heterocycle that is a prominent scaffold in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The structural motif of the azetidine-1-carboxamide is of significant research interest. Compounds based on this core structure have been investigated as potent inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibitors of these enzymes have major clinical applications, most notably in the management of neurodegenerative disorders . By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration and duration of action in the brain, which can help compensate for the loss of cholinergic function in conditions like Alzheimer's disease . Research-grade compounds like this are essential for probing enzyme mechanisms and for the design of new therapeutic agents. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-11(2)10-22(20,21)14-8-18(9-14)15(19)17-7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXHGJAOLIQQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The target compound replaces the formamide backbone with an azetidine-carboxamide system, introducing steric bulk and conformational constraints. The isobutylsulfonyl group adds polarity compared to the simpler alkyl groups (ethyl/methyl) in the analogs .

Synthetic Efficiency: Both formamide derivatives were synthesized rapidly (15 minutes) via reductive amination or similar methods, with yields influenced by the alkyl substituent. The methyl variant achieved a higher yield (52.0%) than the ethyl analog (41.6%), likely due to reduced steric hindrance .

By-Product Formation :

  • In formamide syntheses, dialkylated amines (e.g., N,N-di-(4-chlorobenzyl)-N-alkylamines) were major by-products (31–34% yields). This suggests competing alkylation pathways, which may be exacerbated in the target compound due to the azetidine’s nucleophilicity .

Reaction Conditions :

  • The rapid reaction times (15 minutes) for formamides highlight the efficiency of reductive amination. For the target compound, sulfonylation and azetidine ring formation may necessitate longer durations or higher temperatures, though specific data are lacking.

Research Findings and Implications

  • Substituent Effects : Smaller alkyl groups (methyl vs. ethyl) improve main product yields in formamides, suggesting that steric effects critically influence reaction outcomes. The isobutylsulfonyl group in the target compound may hinder reactivity, requiring optimized conditions to mitigate by-products .
  • Electrophilic Reactivity : The sulfonyl group in the target compound could enhance interactions with biological targets (e.g., cysteine residues in enzymes) compared to formamides, which lack such moieties.

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